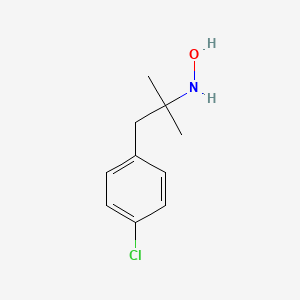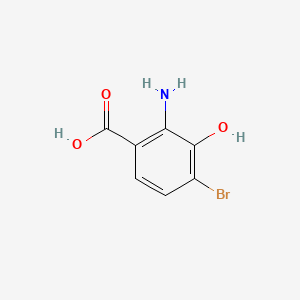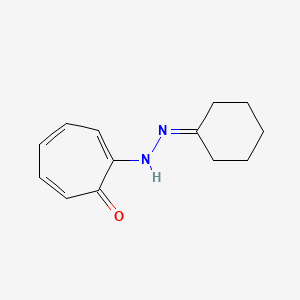
2-(2-Cyclohexylidenehydrazinyl)-1-cyclohepta-2,4,6-trienone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-cyclohexylidenehydrazinyl)-1-cyclohepta-2,4,6-trienone is a cyclic ketone.
Scientific Research Applications
Synthesis and Structure
- The compound is used in the synthesis and study of stable arsonium ylide derivatives, which show significant stability and resist hydrolysis even under acidic conditions. These derivatives are useful in constructing a series of cyclohepta-annulated heterocycles (Mitsumoto & Nitta, 2002).
Catalytic Applications
- In catalysis, cyclohepta-2,4,6-trienone derivatives are formed through iron-catalyzed cross-aldol reactions, demonstrating the compound's utility in synthetic organic chemistry (Li, Li, & Li, 2009).
Ligand Reactivity
- The compound plays a role as a precursor in preparing various complexes, demonstrating its utility in coordination chemistry. For example, its reactivity with olefin in the presence of ruthenium results in the formation of [(olefin)Ru(CO)3] complexes (Domingos, Johnson, & Lewis, 1975).
Chemical Transformations
- The compound's derivatives are involved in various chemical transformations, such as the electrochemical reduction and transformation of cyclohexadienone into cyclohepta-2,4,6-trien-1-one, which is significant in electrochemical studies (Moiseeva et al., 2014) and (Moiseeva et al., 2011).
Photochemistry
- In photochemical studies, the compound's derivatives have been investigated for their behavior under ultraviolet irradiation, contributing to the understanding of photochemical reactions in organic chemistry (Kisilowski et al., 1996) and (Cookson & Rogers, 1974).
Novel Compound Synthesis
- The compound has also been used in the synthesis of novel heterocyclic scaffolds, showcasing its versatility in medicinal chemistry and drug development (Tanaka et al., 1997).
properties
Product Name |
2-(2-Cyclohexylidenehydrazinyl)-1-cyclohepta-2,4,6-trienone |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-(2-cyclohexylidenehydrazinyl)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C13H16N2O/c16-13-10-6-2-5-9-12(13)15-14-11-7-3-1-4-8-11/h2,5-6,9-10H,1,3-4,7-8H2,(H,15,16) |
InChI Key |
XADINUBCUPOOON-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC2=CC=CC=CC2=O)CC1 |
solubility |
14.7 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



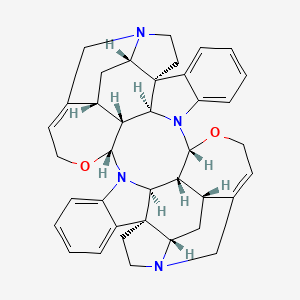
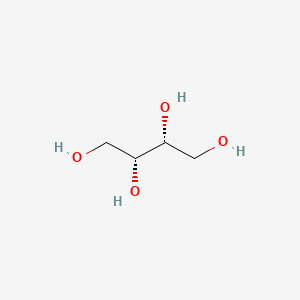
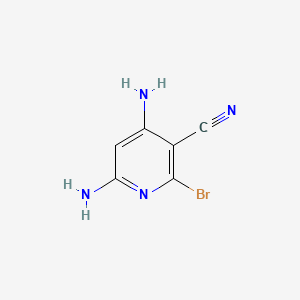
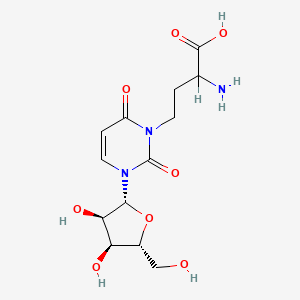
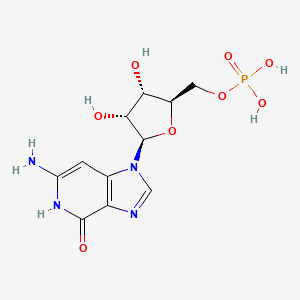
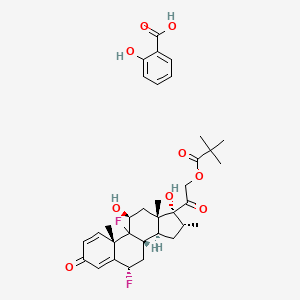
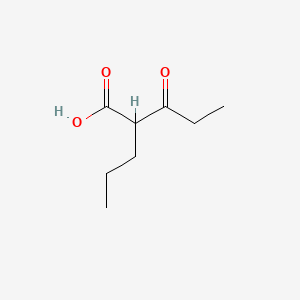
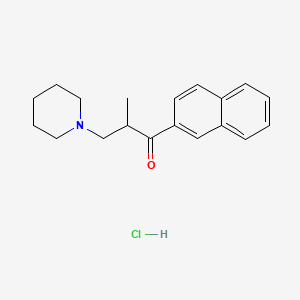
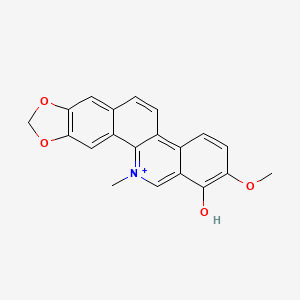
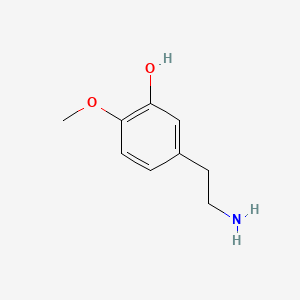

![4-[[5-Bromo-4-(1-hydroxypropan-2-ylamino)pyrimidin-2-yl]amino]benzenesulfonamide](/img/structure/B1195347.png)
